molecular formula C9H19NO3 B13569166 Ethyl O-(tert-butyl)-L-serinate

Ethyl O-(tert-butyl)-L-serinate

Cat. No.: B13569166
M. Wt: 189.25 g/mol
InChI Key: IDGZFRIRJWMSFZ-ZETCQYMHSA-N
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Description

Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(tert-butoxy)propanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method is to start with the amino acid, such as L-serine, and protect the amino group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The hydroxyl group of serine can then be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production methods for ethyl (2S)-2-amino-3-(tert-butoxy)propanoate often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. Catalytic processes, such as the use of zinc-hydroxyapatite columns for selective deprotection of the Boc group, are employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can yield tert-butoxy ketones, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(tert-butoxy)propanoate involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active amino acid derivative .

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate can be compared with other similar compounds, such as:

Ethyl (2S)-2-amino-3-(tert-butoxy)propanoate stands out due to its unique combination of functional groups, which confer distinct reactivity and applications in various fields.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate

InChI

InChI=1S/C9H19NO3/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1

InChI Key

IDGZFRIRJWMSFZ-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](COC(C)(C)C)N

Canonical SMILES

CCOC(=O)C(COC(C)(C)C)N

Origin of Product

United States

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